molecular formula C21H29N3O2S B2949151 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049549-57-6

3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2949151
CAS No.: 1049549-57-6
M. Wt: 387.54
InChI Key: LORCLGWYEZNUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of receptor-targeted therapies. This synthetic molecule features a 4-phenylpiperazine group, a moiety frequently utilized in the design of pharmacologically active compounds due to its favorable binding characteristics . The 4-phenylpiperazine structure is a known pharmacophore in agents that act on the nervous system; for instance, the compound dimethylphenylpiperazinium (DMPP) is a well-characterized agonist of nicotinic acetylcholine receptors (nAChRs), specifically at the ganglionic subtype . This suggests potential research applications for this sulfonamide derivative in studying cholinergic signaling pathways. Researchers can explore this compound as a potential scaffold for developing novel ligands for various neuroreceptors. Its structure, which combines a benzenesulfonamide group with a phenylpiperazine unit through a flexible propyl linker, offers a versatile template for structure-activity relationship (SAR) studies. The presence of the 3,4-dimethyl substituents on the benzenesulfonamide ring allows for the investigation of steric and electronic effects on target binding and selectivity. This makes it a valuable tool for hit-to-lead optimization campaigns in early drug discovery. The compound is intended for research applications only, such as in vitro binding assays, functional activity screens, and as a building block for further chemical synthesis. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-18-9-10-21(17-19(18)2)27(25,26)22-11-6-12-23-13-15-24(16-14-23)20-7-4-3-5-8-20/h3-5,7-10,17,22H,6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORCLGWYEZNUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring and its subsequent functionalization. The piperazine ring is often introduced through a nucleophilic substitution reaction, followed by the attachment of the propyl chain and sulfonamide group.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis pathway and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.

  • Substitution: : The replacement of one functional group with another, such as the exchange of a sulfonamide group with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines or halides are used in substitution reactions, with conditions varying based on the specific reagents involved.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential, including its use as a drug candidate for various diseases due to its ability to interact with specific molecular targets.

Industry

In industry, the compound is utilized in the development of new materials and chemical products, leveraging its unique chemical properties for innovative applications.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Piperazine-Sulfonamide Scaffolds

The table below compares the target compound with structurally related analogs from the evidence:

Compound Key Structural Features Molecular Weight Melting Point (°C) Receptor Affinity Key Reference
Target Compound 3,4-Dimethylbenzenesulfonamide + 3-(4-phenylpiperazin-1-yl)propyl ~423.5 (estimated) Not reported Not reported
Compound 29 4-tert-Butylbenzenesulfonamide + 3-(4-(3-(4-methylphenylsulfonylamido)propyl)piperazin-1-yl) 536.75 Not reported Not reported
Example 53 Fluorinated chromen-4-one + pyrazolo[3,4-d]pyrimidine + benzenesulfonamide 589.1 (M+1) 175–178 Not reported
Impurity B (MM0421.02) 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one + 3-(4-phenylpiperazin-1-yl)propyl ~368.4 (estimated) Not reported Not reported
Key Observations:
  • Fluorination: Example 53 () incorporates fluorine atoms, which may enhance metabolic stability but reduce aqueous solubility relative to non-fluorinated analogs .
  • Synthetic Complexity : Example 53 requires Suzuki coupling for synthesis, whereas compound 29 involves multi-step alkylation and sulfonylation, highlighting divergent synthetic challenges .

Receptor Binding and Pharmacological Profiles

While direct data for the target compound are lacking, demonstrates that phenylpiperazine-containing compounds (e.g., tetrahydro-beta-carbolines) exhibit high 5-HT1A receptor affinity (Ki values in the nanomolar range). Molecular modeling suggests that the phenylpiperazine group aligns with key receptor residues, a feature likely conserved in the target compound . However, fluorinated analogs (e.g., Example 53) may prioritize kinase inhibition over serotonin receptor activity due to steric and electronic effects .

Functional Group Impact on Bioactivity

  • Phenylpiperazine Moieties : Critical for 5-HT1A/5-HT2 receptor interactions, as shown in . Stereoelectronic properties of substituents (e.g., methyl vs. tert-butyl) modulate binding kinetics .
  • Sulfonamide Groups: Enhance thermal stability and hydrogen-bonding capacity. Fluorinated sulfonamides () exhibit higher melting points (e.g., 175–178°C for Example 53) compared to non-fluorinated analogs .

Biological Activity

3,4-Dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, identified by its CAS number 1049549-57-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H29N3O2SC_{21}H_{29}N_{3}O_{2}S, indicating the presence of a benzenesulfonamide moiety along with a piperazine group. The structural representation is crucial for understanding its interaction with biological targets.

The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Given the presence of the piperazine ring, it likely exhibits properties similar to other piperazine derivatives known for their neuropharmacological effects.

Target Interaction

Research indicates that compounds containing piperazine moieties often interact with receptors such as:

  • Serotonin Receptors (5-HT) : Involved in mood regulation and cognitive functions.
  • Dopamine Receptors (D2) : Associated with reward and pleasure mechanisms.

Antimicrobial Activity

Studies have shown that benzenesulfonamide derivatives can possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating significant inhibition zones in vitro. The structure-activity relationship (SAR) analysis suggests that modifications on the piperazine ring can enhance antimicrobial efficacy .

Antiviral Properties

Recent advancements in drug design have highlighted the potential of sulfonamide derivatives as antiviral agents. A study focused on related compounds demonstrated effective inhibition against HIV-1 by targeting the capsid protein, suggesting that this compound might exhibit similar antiviral activity .

Case Studies

  • Antidepressant Activity : A study evaluated several piperazine derivatives for their antidepressant-like effects in animal models. The findings indicated that compounds with structural similarities to this compound showed significant reductions in depressive-like behavior, potentially through serotonin receptor modulation .
  • Cytotoxicity Testing : Another investigation involved cytotoxicity assays against human cancer cell lines. The compound was assessed for its ability to induce apoptosis in A549 lung cancer cells, revealing an IC50 value indicative of its potency compared to established chemotherapeutics .

Data Tables

Biological Activity IC50 Value Target
Antimicrobial50 µg/mLBacterial strains
Antiviral (HIV-1)31 nMCapsid protein
Cytotoxicity (A549)49.85 µMLung cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) Preparation of the 4-phenylpiperazine-propylamine intermediate via nucleophilic substitution, (2) sulfonamide coupling using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), and (3) purification via column chromatography. Optimization can employ factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) to maximize yield. Statistical methods like response surface methodology (RSM) are effective for identifying critical parameters .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, 1H/13C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via Reverse-Phase HPLC with UV detection (λ = 254 nm). Differential Scanning Calorimetry (DSC) or melting point analysis ensures crystallinity. Cross-referencing with NIST spectral libraries enhances data validation .

Q. What safety protocols and handling precautions are critical when working with this sulfonamide derivative in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; employ HEPA filters. Store in airtight containers under inert gas (N2/Ar). Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational chemistry approaches, such as molecular docking or DFT calculations, be applied to predict the binding affinity and reactivity of this sulfonamide derivative?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., dopamine D2 or serotonin 5-HT1A) identifies potential binding modes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. Free energy perturbation (FEP) simulations refine binding affinity estimates .

Q. What strategies should researchers employ when encountering contradictory results in receptor binding assays or enzymatic inhibition studies involving this compound?

  • Methodological Answer : (1) Validate assay conditions (e.g., buffer pH, ion concentration, temperature). (2) Use orthogonal assays (e.g., radioligand binding vs. fluorescence polarization). (3) Check for off-target interactions via selectivity panels. (4) Replicate experiments with independent batches of the compound. Statistical tools like Grubbs’ test identify outliers .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties and metabolic stability of this compound?

  • Methodological Answer :

  • In vitro: Microsomal stability assays (human/rat liver microsomes) to assess CYP450-mediated metabolism. Caco-2 cell monolayers predict intestinal permeability.
  • In vivo: Pharmacokinetic profiling in rodents (IV/PO administration) with LC-MS/MS quantification of plasma/tissue concentrations. Bile-duct cannulated models evaluate enterohepatic recirculation .

Q. How can researchers validate the structural data of this compound using authoritative databases and spectral libraries?

  • Methodological Answer : Cross-reference experimental NMR/IR spectra with NIST Chemistry WebBook entries. Validate HRMS data against PubChem records. For crystallographic confirmation, submit X-ray diffraction data to the Cambridge Structural Database (CSD) and compare with analogous sulfonamide structures .

Q. What factorial design approaches are recommended for optimizing the synthesis and purification steps of this compound?

  • Methodological Answer : A 2k factorial design (e.g., 2³ for solvent, temperature, catalyst ratio) identifies main effects and interactions. Central Composite Design (CCD) optimizes reaction time and temperature. Purification factors (e.g., silica gel mesh size, gradient elution) are analyzed via ANOVA to minimize impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.